molecular formula C9H16O B13760916 cis-1-(2-Methylcyclohexyl)ethan-1-one CAS No. 5222-62-8

cis-1-(2-Methylcyclohexyl)ethan-1-one

Cat. No.: B13760916
CAS No.: 5222-62-8
M. Wt: 140.22 g/mol
InChI Key: VZELQXKHIHNPLU-IONNQARKSA-N
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Description

cis-1-(2-Methylcyclohexyl)ethan-1-one: is an organic compound with the molecular formula C9H16O and a molecular weight of 140.223 g/mol It is a ketone derivative of cyclohexane, characterized by the presence of a methyl group at the second position and an ethanone group at the first position in the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(2-Methylcyclohexyl)ethan-1-one typically involves the Friedel-Crafts acylation of 2-methylcyclohexane with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: cis-1-(2-Methylcyclohexyl)ethan-1-one is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and fragrances .

Biology: In biological research, this compound is used to study the metabolic pathways of ketones and their derivatives. It is also employed in the development of enzyme inhibitors and other bioactive molecules .

Medicine: Its unique structure makes it a valuable scaffold for designing molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the manufacture of polymers, resins, and other materials. It is also utilized in the production of specialty chemicals and additives .

Mechanism of Action

The mechanism of action of cis-1-(2-Methylcyclohexyl)ethan-1-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including oxidation-reduction processes and enzyme-catalyzed transformations. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Comparison: cis-1-(2-Methylcyclohexyl)ethan-1-one is unique due to its specific stereochemistry and functional groups. Compared to its analogs, it exhibits distinct reactivity and selectivity in chemical reactions. Its unique structure also imparts specific physical and chemical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

5222-62-8

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-[(1R,2S)-2-methylcyclohexyl]ethanone

InChI

InChI=1S/C9H16O/c1-7-5-3-4-6-9(7)8(2)10/h7,9H,3-6H2,1-2H3/t7-,9+/m0/s1

InChI Key

VZELQXKHIHNPLU-IONNQARKSA-N

Isomeric SMILES

C[C@H]1CCCC[C@H]1C(=O)C

Canonical SMILES

CC1CCCCC1C(=O)C

Origin of Product

United States

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